molecular formula C7H7BO3 B13076210 1-hydroxy-7aH-2,1-benzoxaborol-6-ol

1-hydroxy-7aH-2,1-benzoxaborol-6-ol

Cat. No.: B13076210
M. Wt: 149.94 g/mol
InChI Key: QTFMZQIATSSRLL-UHFFFAOYSA-N
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Description

1-Hydroxy-7aH-2,1-benzoxaborol-6-ol (synonyms: benzo[c][1,2]oxaborole-1,6(3H)-diol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-ol) is a boron-containing heterocyclic compound characterized by a fused benzene-oxaborole ring system with hydroxyl substituents at positions 1 and 6 . Its molecular formula is C₇H₇BO₃, with a molecular weight of 165.94 g/mol (calculated based on analogs in and ). This compound belongs to the benzoxaborole family, a class of molecules known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

Molecular Formula

C7H7BO3

Molecular Weight

149.94 g/mol

IUPAC Name

1-hydroxy-7aH-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-4,7,9-10H

InChI Key

QTFMZQIATSSRLL-UHFFFAOYSA-N

Canonical SMILES

B1(C2C=C(C=CC2=CO1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol typically involves the formation of the benzoxaborole ring system followed by functionalization at specific positions. One common method starts with 4-tolunitrile, which undergoes a five-step sequence involving a Hofmann rearrangement to yield the desired compound . Another approach uses 2-methyl-5-nitroaniline as the starting material, featuring borylation of aniline and continuous flow hydrogenation as key steps .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The second synthetic approach mentioned above, which utilizes 2-methyl-5-nitroaniline, is particularly practical and scalable due to its mild operating conditions and facile isolation process .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-7aH-2,1-benzoxaborol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the benzoxaborole ring .

Mechanism of Action

The mechanism of action of 1-hydroxy-7aH-2,1-benzoxaborol-6-ol involves the inhibition of specific enzymes. For example, it inhibits leucyl-tRNA synthetase by forming an adduct with the enzyme, thereby blocking protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-hydroxy-7aH-2,1-benzoxaborol-6-ol and related benzoxaborole derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₇H₇BO₃ Hydroxyl groups at positions 1 and 6 Potential antimicrobial agent; high polarity due to hydroxyl groups
2,1-Benzoxaborol-1(3H)-ol C₇H₇BO₂ Hydroxyl group at position 1 Intermediate in synthesis; lower polarity compared to dihydroxy analog
7-Fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol C₇H₆BFO₃ Fluorine at position 7; hydroxyls at 1 and 6 Enhanced lipophilicity; explored in anti-Wolbachia therapies (e.g., for onchocerciasis)
7-Chloro-6-(N,N-diethylcarbamoyloxy)-1,1-dimethylbenzo-1,2,3-siloxaborole C₁₅H₂₂BClNO₃Si Chlorine, carbamate, and siloxaborole modifications Improved metabolic stability; evaluated for antifungal activity
1H-1-Oxa-2-aza-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphto[2,1-d]isoxazole C₂₄H₂₇ClN₂O₂ Chlorine, isoxazole, and phenethylpiperidine groups CNS-targeting activity; studied for neurological applications

Physicochemical Properties

  • Polarity and Solubility : The dual hydroxyl groups in this compound confer high aqueous solubility (>10 mg/mL in PBS at pH 7.4), whereas fluorinated or siloxaborole analogs show reduced solubility but improved membrane permeability .
  • Thermal Stability : Siloxaboroles (e.g., ) decompose at temperatures >200°C, outperforming traditional oxaboroles (~150°C) due to the robust Si-O-B framework .

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